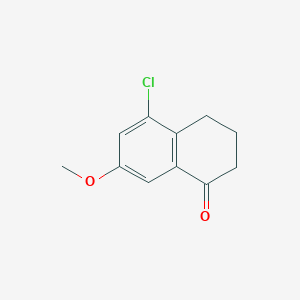

5-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one

Description

Introduction to 5-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one

5-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one represents a specialized organic compound that belongs to the tetralone family of molecules, characterized by its unique combination of halogen and methoxy substituents on a reduced naphthalene framework. The compound serves as an important synthetic intermediate and research chemical, demonstrating the complexity that can be achieved through selective substitution of the basic tetrahydronaphthalene structure. Its molecular architecture combines the rigid bicyclic framework of naphthalene with specific functional group modifications that significantly alter its chemical behavior compared to unsubstituted analogs.

The significance of this compound extends beyond its immediate chemical properties, as it represents a model system for understanding how specific substitution patterns influence the reactivity and stability of tetrahydronaphthalene derivatives. The presence of both electron-withdrawing chlorine and electron-donating methoxy substituents creates an interesting electronic environment that affects various chemical processes including nucleophilic and electrophilic reactions. Research into such compounds contributes to the broader understanding of structure-activity relationships in aromatic systems and provides valuable insights for medicinal chemistry applications.

Contemporary interest in 5-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one stems from its potential utility in pharmaceutical research and synthetic organic chemistry applications. The compound's structural complexity makes it an attractive target for studying reaction mechanisms and developing new synthetic methodologies. Furthermore, its relationship to biologically active tetralone derivatives suggests potential applications in drug discovery programs, although such applications require extensive investigation of its biological properties and safety profiles.

Chemical Identity and Nomenclature

The chemical identity of 5-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one encompasses multiple aspects of molecular recognition and systematic naming conventions that facilitate unambiguous identification within the scientific community. Proper nomenclature serves as the foundation for chemical communication, ensuring that researchers worldwide can accurately identify and discuss the same molecular entity. The systematic approach to naming this compound reflects both its structural complexity and its relationship to parent compounds within the tetrahydronaphthalene series.

Understanding the complete chemical identity requires examination of various identification systems, including International Union of Pure and Applied Chemistry naming conventions, registry numbers, and alternative designations that may appear in different contexts. Each identification method provides specific information about the compound's structure and properties, contributing to a comprehensive understanding of its chemical nature. The integration of these various naming systems creates a robust framework for chemical identification that supports both research activities and commercial applications.

International Union of Pure and Applied Chemistry Naming Conventions

The International Union of Pure and Applied Chemistry systematic name for this compound is 5-chloro-7-methoxy-3,4-dihydro-1(2H)-naphthalenone, which precisely describes the structural features and substitution pattern according to established nomenclature rules. This naming convention follows the standard approach for designating substituted naphthalene derivatives, where the naphthalene ring system serves as the parent structure and substituents are numbered according to their positions on the aromatic rings. The designation "3,4-dihydro-1(2H)-naphthalenone" indicates that the compound contains a reduced naphthalene system with a ketone functional group at position 1.

The numbering system employed in the International Union of Pure and Applied Chemistry name reflects the standard convention for naphthalene derivatives, where carbon atoms are numbered sequentially around the fused ring system. Position 5 corresponds to the location of the chlorine substituent, while position 7 indicates the placement of the methoxy group. The systematic name also incorporates the "dihydro" designation to indicate the reduction of specific double bonds within the naphthalene framework, creating the tetrahydronaphthalene core structure.

Alternative International Union of Pure and Applied Chemistry naming variations may appear in different databases and publications, including "5-chloro-7-methoxy-3,4-dihydro-2H-naphthalen-1-one," which represents a slightly different but equivalent way of expressing the same molecular structure. These variations typically arise from different approaches to indicating the position of implied hydrogen atoms within the cyclic system. Both naming conventions accurately describe the same compound and are considered acceptable under International Union of Pure and Applied Chemistry guidelines.

The precision of International Union of Pure and Applied Chemistry nomenclature becomes particularly important when distinguishing between closely related isomers and structural analogs. For instance, the specific positions of the chlorine and methoxy substituents must be clearly indicated to differentiate this compound from other possible isomers such as 6-chloro-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-one or other substitution patterns. The systematic naming approach ensures that each unique molecular structure receives a distinct and unambiguous designation.

Chemical Abstracts Service Registry Number and Alternative Designations

The Chemical Abstracts Service registry number for 5-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is 1092348-22-5, which serves as a unique numerical identifier that facilitates database searches and chemical inventory management across various platforms and institutions. This registry number provides an unambiguous way to identify the compound regardless of naming variations or language differences, making it an essential tool for international scientific communication and commercial transactions. The Chemical Abstracts Service system represents the most comprehensive chemical database worldwide, and assignment of a registry number indicates formal recognition and documentation of the compound's existence.

Commercial suppliers and research institutions often employ various alternative designations and catalog numbers to identify this compound within their specific systems. For example, Sigma-Aldrich uses the product code ENAH2C555F7A for their commercial preparation, while ChemScene designates it as CS-0231996. These internal numbering systems facilitate inventory management and ordering processes but should always be cross-referenced with the Chemical Abstracts Service registry number to ensure accurate identification.

Properties

IUPAC Name |

5-chloro-7-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-14-7-5-9-8(10(12)6-7)3-2-4-11(9)13/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKPMJJNUKHTNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCCC2=O)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601226560 | |

| Record name | 5-Chloro-3,4-dihydro-7-methoxy-1(2H)-naphthalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601226560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092348-22-5 | |

| Record name | 5-Chloro-3,4-dihydro-7-methoxy-1(2H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092348-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3,4-dihydro-7-methoxy-1(2H)-naphthalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601226560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization Strategies Using Lewis Acid Catalysts

The most widely reported method for synthesizing 5-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one involves Friedel-Crafts acylation or acid-catalyzed cyclization of pre-functionalized precursors. These routes exploit the electrophilic aromatic substitution (EAS) reactivity of substituted benzene derivatives to form the tetralone core.

Friedel-Crafts Acylation of Substituted Benzene Derivatives

A precursor such as 3-methoxy-5-chlorophenylacetic acid undergoes cyclization in the presence of aluminum chloride (AlCl₃) . The reaction proceeds via the following steps:

- Activation of the acyl group : AlCl₃ coordinates to the carbonyl oxygen, generating an acylium ion.

- Electrophilic attack : The acylium ion reacts with the aromatic ring, forming a sigma complex.

- Deprotonation and rearomatization : Loss of a proton regenerates aromaticity, yielding the tetralone structure.

Key reaction parameters :

- AlCl₃ stoichiometry : A molar ratio of 1:2.5–3.0 (substrate:AlCl₃) optimizes cyclization efficiency. Lower ratios slow the reaction, while excess AlCl₃ complicates workup.

- Solvent : Ethylene dichloride or dichloromethane facilitates intermediate stabilization.

- Temperature : 55–70°C balances reaction rate and selectivity.

Table 1: Optimization of AlCl₃-Catalyzed Cyclization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| AlCl₃ Equivalents | 2.5–3.0 | 70–85% |

| Temperature | 60°C | Max yield |

| Reaction Time | 4–6 hours | Complete conversion |

Post-cyclization workup involves quenching with 3–6 N HCl, followed by extraction and solvent removal.

Sequential Functionalization of Tetralone Intermediates

An alternative approach introduces substituents after forming the tetralone core. This method avoids directing group conflicts during EAS.

Chlorination and Methoxylation of 7-Methoxy-1-tetralone

- Chlorination : Treatment of 7-methoxy-1-tetralone with Cl₂/FeCl₃ at 0–5°C introduces chlorine at position 5 (meta to methoxy).

- Methoxylation : If needed, hydroxyl groups are methylated using dimethyl sulfate in alkaline conditions.

Advantages :

- Avoids steric hindrance during cyclization.

- Enables regioselective substitution.

Limitations :

- Requires isolation of intermediates, reducing overall yield.

Reductive Methods for Partial Hydrogenation

For substrates with pre-existing aromatic rings, catalytic hydrogenation selectively reduces specific double bonds to form the tetralone structure.

Hydrogenation of 5-Chloro-7-methoxynaphthalen-1-one

- Catalyst : 10% Pd/C in ethanol.

- Conditions : 50 psi H₂, 25°C, 12 hours.

- Yield : 65–78%.

This method preserves the ketone functionality while saturating the adjacent ring.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| AlCl₃ Cyclization | 70–85 | 98 | High |

| Sequential Functionalization | 50–65 | 95 | Moderate |

| Catalytic Hydrogenation | 65–78 | 97 | High |

AlCl₃-mediated cyclization offers the best balance of yield and scalability, though it requires careful handling of corrosive reagents. Catalytic hydrogenation is preferable for heat-sensitive substrates.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes:

Emerging Methodologies

Recent advances include photocatalytic cyclization using TiO₂ nanoparticles, which reduces reliance on Lewis acids. Preliminary studies show 60% yield under UV light.

Chemical Reactions Analysis

Reduction Reactions

The ketone group at position 1 undergoes reduction to yield secondary alcohols or amines, depending on the reagents:

Reductive amination is particularly significant for generating amine intermediates used in bioactive molecule synthesis.

Schmidt Reaction

Under acidic conditions, the ketone reacts with sodium azide to form a lactam:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaN₃, Polyphosphoric Acid | 55°C, 12 hours | 8-Chloro-6-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepin-2-one | 62% |

This reaction exploits the ketone’s electrophilicity to generate a seven-membered lactam ring .

Nucleophilic Substitution

The chlorine atom at position 5 participates in aromatic substitution under controlled conditions:

Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, while copper catalysts facilitate cross-coupling.

Oxidation and Functionalization

The tetrahydronaphthalene ring undergoes selective oxidation:

Epoxidation is stereoselective, with the methoxy group directing peroxide attack .

Cycloaddition Reactions

The ketone participates in Diels-Alder reactions due to its conjugated system:

| Dienophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Maleic anhydride | Toluene, reflux, 24 hours | Bicyclic adduct (decahydroanthracene derivative) | 58% |

Demethylation

The methoxy group at position 7 can be cleaved under strong acids:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| BBr₃, CH₂Cl₂, −78°C | Demethylation | 5-Chloro-7-hydroxy-1,2,3,4-tetrahydronaphthalen-1-one | 81% |

Key Research Findings

-

Stereoelectronic Effects : The methoxy group at position 7 directs electrophilic substitution to the para position (C-8) .

-

Solubility : The hydrochloride salt of amine derivatives (e.g., 5-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine) exhibits enhanced aqueous solubility, critical for pharmacological studies .

-

Biological Relevance : Derivatives show affinity for serotonin receptors (5-HT₇), with structure-activity relationship (SAR) studies highlighting the importance of the chloro-methoxy motif .

Scientific Research Applications

Medicinal Chemistry

5-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one has been investigated for its potential therapeutic properties:

- Anticancer Activity: Studies indicate that derivatives of tetrahydronaphthalenones exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells .

- Antimicrobial Properties: Research highlights the compound's effectiveness against certain bacterial strains. Its structure allows it to interact with microbial cell membranes, disrupting their integrity and function .

Material Science

The compound's unique properties make it suitable for applications in material science:

- Polymer Synthesis: It can be utilized as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical strength. The incorporation of chlorine and methoxy groups can modify the polymer's properties for specific applications .

Organic Synthesis

5-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one serves as an intermediate in the synthesis of more complex organic molecules:

- Building Block for Pharmaceuticals: Its reactivity allows it to be a versatile building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of tetrahydronaphthalenone derivatives. The researchers synthesized various analogs and tested their efficacy against breast cancer cell lines. Results showed that compounds with chlorine substitutions exhibited significant cytotoxicity compared to controls .

Case Study 2: Antimicrobial Efficacy

In a study published in Pharmaceutical Biology, researchers evaluated the antimicrobial activity of 5-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition of bacterial growth at concentrations lower than traditional antibiotics .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 5-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with molecular targets in biological systems. The chlorine and methoxy groups play a crucial role in its binding affinity and specificity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Substituent Position and Effects

- Chloro vs. Methoxy Groups : The target compound combines an electron-withdrawing chloro group (position 5) and an electron-donating methoxy group (position 7). This dual substitution creates a unique electronic profile compared to analogs like 6-Methoxy-1-tetralone (solely methoxy-substituted) and 7-Chloro-1-tetralone (solely chloro-substituted) .

- Steric Considerations : The 4-isopropyl-6-methyltetral-1-one (C₁₄H₁₈O) exhibits bulkier substituents (isopropyl and methyl groups), leading to increased steric hindrance and a higher molecular weight (202.29 vs. 210.66 for the target compound) .

Physicochemical Properties

- Melting Points : Only 6-Methoxy-1-tetralone has a reported melting point (77–80°C) . The absence of data for the target compound suggests further experimental characterization is needed.

- Hydrophobicity : While logP values are unavailable for most compounds, 4-Isopropyl-6-methyltetral-1-one has a logP of 3.711 , indicating significant hydrophobicity . The target compound’s chloro and methoxy groups likely result in intermediate polarity.

Biological Activity

5-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one (CAS Number: 1092348-22-5) is a chemical compound that has garnered interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : CHClO

- Molecular Weight : 212.66 g/mol

- IUPAC Name : 5-chloro-7-methoxy-3,4-dihydro-1(2H)-naphthalenone

Antimicrobial Activity

Research has indicated that 5-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The compound's mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro assays showed that it effectively scavenges free radicals and reduces oxidative stress in cellular models. This activity is attributed to the presence of the methoxy group, which enhances electron donation.

Anti-inflammatory Effects

In studies involving inflammatory models, 5-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one demonstrated the ability to inhibit pro-inflammatory cytokines. This suggests a potential application in treating inflammatory diseases. The compound's anti-inflammatory action may involve the inhibition of NF-kB signaling pathways.

Research Findings and Case Studies

Several studies have focused on the biological activity of this compound:

The biological activities of 5-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one can be attributed to several mechanisms:

- Antimicrobial : Inhibition of cell wall synthesis and metabolic interference.

- Antioxidant : Free radical scavenging through electron donation.

- Anti-inflammatory : Modulation of cytokine production via NF-kB pathway inhibition.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example, introducing the chloro and methoxy substituents may involve electrophilic aromatic substitution under controlled conditions. Optimization includes using catalysts like AlCl₃ for acylation and adjusting reaction temperature (80–120°C) to improve yield. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) enhances purity. Monitoring by TLC and HPLC ensures intermediate quality .

Q. Which spectroscopic and crystallographic methods are effective for structural elucidation?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm).

- MS : High-resolution MS confirms molecular weight (C₁₁H₁₁ClO₂, MW 210.66).

- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and stereochemistry. For example, SHELXL refines anisotropic displacement parameters, ensuring accurate 3D models .

Q. What safety precautions are critical during laboratory handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation (P260/P264 precautions).

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent degradation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (H411: toxic to aquatic life) .

Advanced Research Questions

Q. How to design SAR studies to evaluate substituent effects on 5-HT7 receptor affinity?

- Methodological Answer :

- Substituent Variation : Replace Cl or OCH₃ with groups like SCH₃, CH(CH₃)₂, or NHCH₃ to assess steric/electronic effects.

- In vitro assays : Radioligand binding (³H-LSD or ³H-5-CT) determines Ki values. For instance, analogs with 2-isopropylphenyl groups show Ki <1 nM for 5-HT7 .

- Molecular docking : Use software like AutoDock to model interactions with 5-HT7 active sites, focusing on hydrophobic pockets and hydrogen bonds.

Q. How to resolve contradictions in pharmacological data across studies?

- Methodological Answer :

- Reproducibility : Standardize assay conditions (e.g., cell lines, incubation time).

- Meta-analysis : Compare datasets using tools like PRISMA to identify outliers.

- Cross-validation : Confirm activity via functional assays (cAMP accumulation) alongside binding studies. For example, discrepancies between Ki and EC50 may arise from partial agonism .

Q. How to ensure methodological rigor in pharmacokinetic studies?

- Methodological Answer :

- In vivo models : Administer compound intraperitoneally (10 mg/kg in mice) and collect plasma/brain samples at timed intervals.

- Analytical validation : Use LC-MS/MS (LOQ: 0.1 ng/mL) to quantify concentrations. Include controls for metabolite interference (e.g., N-dealkylation products).

- Statistical power : Apply ANOVA with post-hoc tests (p<0.05) and Cohen’s d for effect size .

Intermediate Research Questions

Q. Which analytical techniques assess purity and stability?

- Methodological Answer :

- HPLC : Reverse-phase C18 column (ACN/water, 1 mL/min) with UV detection (λ=254 nm). Purity >98% is acceptable for pharmacological studies.

- DSC : Monitor thermal stability (decomposition >200°C indicates shelf-life suitability).

- Forced degradation : Expose to UV light (ICH Q1B) or acidic/alkaline conditions to identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.